molecular formula C5H11Cl2F3N2 B6151668 2-(trifluoromethyl)piperazine dihydrochloride CAS No. 1956341-90-4

2-(trifluoromethyl)piperazine dihydrochloride

Cat. No.: B6151668
CAS No.: 1956341-90-4
M. Wt: 227.05 g/mol
InChI Key: FWKQCSXZPHHOPQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)piperazine dihydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties. It is characterized by the presence of a trifluoromethyl group attached to a piperazine ring, which is further stabilized by two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)piperazine dihydrochloride typically involves the reaction of piperazine with trifluoromethylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts . These reactions are usually carried out under basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of advanced catalysts and controlled reaction environments ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted piperazines, N-oxides, and other derivatives that retain the core piperazine structure while introducing new functional groups .

Scientific Research Applications

2-(Trifluoromethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(trifluoromethyl)piperazine dihydrochloride include:

  • 1-(trifluoromethyl)phenylpiperazine
  • 2-(trifluoromethyl)pyrazine
  • Piperazine-2-carboxylic acid dihydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the trifluoromethyl group and the piperazine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various scientific fields .

Properties

IUPAC Name

2-(trifluoromethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQCSXZPHHOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956341-90-4
Record name 2-(trifluoromethyl)piperazine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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